

Technical Whitepaper: 2-(4-Methoxyphenyl)azepane (CAS 168890-46-8)

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)azepane

Cat. No.: B071615

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of specific experimental data for **2-(4-Methoxyphenyl)azepane**. While its constituent chemical groups, 4-methoxyphenyl and azepane, are well-documented in medicinal chemistry, their specific combination in this molecule is not extensively reported. This guide, therefore, provides a general overview based on the properties of related compounds and outlines hypothetical, yet scientifically grounded, experimental protocols. All data and procedures should be considered illustrative until experimentally verified.

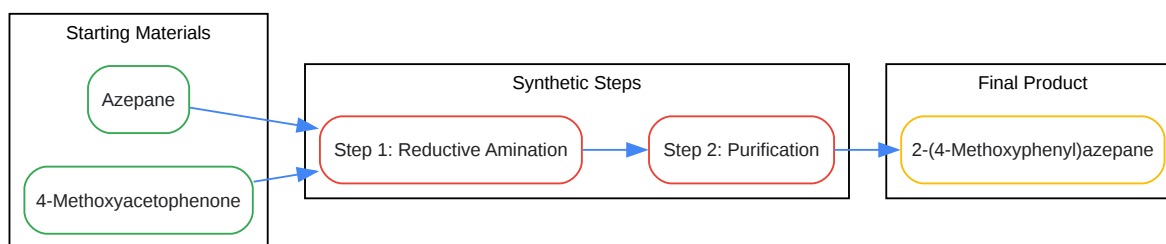
Core Compound Properties

2-(4-Methoxyphenyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 2-position with a 4-methoxyphenyl group. The azepane ring provides a flexible, three-dimensional scaffold, a desirable feature in many pharmacologically active molecules. The 4-methoxyphenyl moiety introduces aromatic and ether functionalities, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Property	Value	Source
CAS Number	168890-46-8	N/A
Molecular Formula	C ₁₃ H ₁₉ NO	[1]
Molecular Weight	205.3 g/mol	[1]
Canonical SMILES	COC1=CC=C(C=C1)C2CCCCCN2	N/A
Physical State	Not reported (likely an oil or low-melting solid at room temperature)	N/A
Solubility	Not reported (predicted to be soluble in organic solvents like dichloromethane, methanol, and DMSO)	N/A

Hypothetical Synthesis Protocol

While a specific synthesis for **2-(4-Methoxyphenyl)azepane** is not documented, a plausible and common method for its preparation would be the N-alkylation of azepane with a suitable 4-methoxyphenyl-containing electrophile, or a multi-step synthesis involving ring formation. A potential synthetic workflow is outlined below.



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Caption: Hypothetical reductive amination workflow for the synthesis of **2-(4-Methoxyphenyl)azepane**.

Detailed Hypothetical Protocol:

A common method for synthesizing similar 2-substituted cyclic amines is through reductive amination.

- **Reaction Setup:** To a solution of 4-methoxyacetophenone (1 equivalent) and azepane (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) is added portion-wise at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
- **Workup:** Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **2-(4-Methoxyphenyl)azepane**.

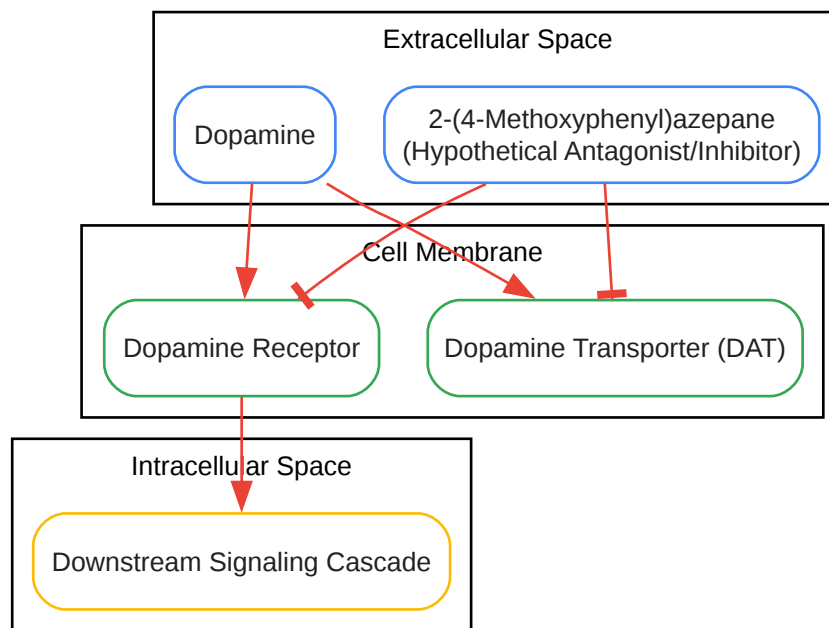
Potential Biological Activity and Signaling Pathways

The azepane scaffold is present in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities. The incorporation of a methoxyphenyl group can lead to interactions with various biological targets, particularly within the central nervous system.

While no specific biological data exists for **2-(4-Methoxyphenyl)azepane**, related structures containing a methoxyphenyl moiety attached to a cyclic amine have shown affinity for serotonin and dopamine receptors. Furthermore, some bicyclic azepanes have been identified as potent inhibitors of monoamine transporters.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a generalized signaling pathway that molecules with similar structural motifs might modulate, such as the dopamine signaling pathway.



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References

- 1. Synthesis and anticancer activity of some novel 2-phenazamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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